3-[(Oxolan-3-yl)methoxy]-1-(4-phenyloxane-4-carbonyl)azetidine
Description
Properties
IUPAC Name |
[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c22-19(21-12-18(13-21)25-15-16-6-9-24-14-16)20(7-10-23-11-8-20)17-4-2-1-3-5-17/h1-5,16,18H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIPAJQQVVXFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-3-yl)methoxy]-1-(4-phenyloxane-4-carbonyl)azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran and tetrahydrofuran intermediates, followed by their functionalization and subsequent coupling with the azetidine ring.
Preparation of Tetrahydropyran Intermediate: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.
Preparation of Tetrahydrofuran Intermediate: The tetrahydrofuran ring can be obtained via the reduction of furfural using a suitable reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of the tetrahydropyran and tetrahydrofuran intermediates with the azetidine ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran and tetrahydropyran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Amines, thiols
Scientific Research Applications
3-[(Oxolan-3-yl)methoxy]-1-(4-phenyloxane-4-carbonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-yl)methoxy]-1-(4-phenyloxane-4-carbonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally related azetidine derivatives, focusing on physicochemical properties, synthetic accessibility, and theoretical reactivity.
Table 1: Key Structural and Theoretical Properties
*Theoretical values derived from B3LYP/6-31G(d,p) and HF/6-311G(d,p) methods .
Key Comparisons
Lipophilicity (logP): The target compound exhibits higher lipophilicity (logP = 2.8) compared to 3-(4-chlorophenoxy)azetidine hydrochloride (logP = 1.5), likely due to its bulky phenyloxane and oxolane substituents.
Polar Surface Area (PSA) :
- The triazolone derivative has the highest PSA (85.7 Ų), correlating with hydrogen-bonding capacity from its heterocyclic core. The target compound’s PSA (65.3 Ų) reflects moderate polarity, balancing permeability and solubility.
Synthetic Complexity: The target compound’s Synthetic Complexity Index (6.1) is significantly higher than that of simpler azetidines (e.g., 3.4 for 3-(4-chlorophenoxy)azetidine ), indicating challenges in multi-step synthesis, including stereochemical control during oxane and oxolane ring formation.
Reactivity and Stability: The carbonyl group in the phenyloxane-4-carbonyl moiety may confer electrophilic reactivity, analogous to acylated azetidines used in covalent inhibitor design. In contrast, the hydrochloride salt in 3-(4-chlorophenoxy)azetidine enhances stability and crystallinity .
Research Findings and Gaps
- Experimental Data Deficiency: No peer-reviewed studies directly address the synthesis or bioactivity of the target compound. Existing comparisons rely on analogous azetidine derivatives and computational models.
Biological Activity
The compound 3-[(Oxolan-3-yl)methoxy]-1-(4-phenyloxane-4-carbonyl)azetidine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and pharmacological implications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the presence of functional groups that interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Acetyl-1,3,4-oxadiazole | Staphylococcus aureus | 32 µg/mL |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazole | Escherichia coli | 16 µg/mL |
| 3-Acetyl derivative | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cell lines. A study demonstrated that certain derivatives exhibited low cytotoxicity towards normal cell lines while maintaining antimicrobial efficacy. For example, compounds tested at concentrations up to 200 µM showed no significant cytotoxic effects on L929 cells, indicating a favorable safety profile .
Table 2: Cytotoxicity Results on L929 Cells
| Compound | Concentration (µM) | Cell Viability (%) after 24h |
|---|---|---|
| Compound A | 100 | 92% |
| Compound B | 200 | 68% |
| Compound C | 50 | 97% |
Case Studies
A series of in vitro studies have been conducted to evaluate the biological activity of related azetidine derivatives. One notable case involved the synthesis and evaluation of a compound similar to our target molecule which demonstrated strong bactericidal effects while exhibiting minimal toxicity to human cell lines. The study highlighted the potential for developing these compounds into therapeutic agents .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR can resolve azetidine ring conformation and substituent orientation .
- X-ray Crystallography : Critical for absolute stereochemical determination (e.g., resolving oxolane-methoxy spatial arrangement) .
Advanced Research Question
- DFT Calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental NMR/IR data .
- Mass Spectrometry (HRMS) : Fragmentation patterns help confirm stability under varying ionization conditions .
How can researchers evaluate the compound’s bioactivity, particularly its enzyme inhibition potential?
Basic Research Question
- In vitro assays : Use fluorogenic substrates to test inhibition of proteases or kinases, given the azetidine-carboxyl group’s affinity for active sites .
- Docking Studies : Preliminary screening via AutoDock/Vina to identify plausible biological targets .
Advanced Research Question
- Cryo-EM/X-ray Co-crystallization : Resolve binding modes with target enzymes (e.g., cytochrome P450) to refine structure-activity relationships .
- Metabolomic Profiling : Track metabolic stability in liver microsomes to predict in vivo efficacy .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
Advanced Research Question
- Ecotoxicity Assessment : Follow OECD guidelines (e.g., Test No. 201) to evaluate aquatic toxicity .
- Waste Management : Neutralize acidic/basic byproducts before disposal .
How should experimental designs account for the compound’s hydrolytic stability and reactivity?
Basic Research Question
- Accelerated Stability Studies : Expose the compound to pH gradients (1–13) and monitor degradation via HPLC .
- Kinetic Analysis : Determine half-life in aqueous buffers to predict shelf-life .
Advanced Research Question
- Isotope-Labeling : Use ¹⁸O-water to trace hydrolysis pathways and identify labile functional groups .
How can conflicting data on biological activity be resolved?
Basic Research Question
- Dose-Response Curves : Replicate assays across multiple concentrations to distinguish false positives .
- Positive Controls : Compare results with known inhibitors (e.g., staurosporine for kinase assays) .
Advanced Research Question
- Machine Learning : Train models on published bioactivity data to identify outliers or assay artifacts .
What computational strategies predict the compound’s pharmacokinetics and toxicity?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME or ProTox-II assess absorption, metabolism, and hepatotoxicity .
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability based on logP and polar surface area .
How does this compound compare structurally and functionally to its fluorinated analogs?
Advanced Research Question
- SAR Studies : Replace the phenyl group with fluorophenyl variants (as in ) and measure changes in target affinity .
- Thermodynamic Solubility : Compare logS values to optimize bioavailability .
What environmental impact assessments are relevant for this compound?
Advanced Research Question
- Biodegradation Studies : Use OECD 301B tests to evaluate microbial breakdown in soil/water .
- Bioaccumulation Potential : Calculate octanol-water partition coefficients (logKow) .
How can researchers design comparative studies with structurally related azetidine derivatives?
Advanced Research Question
- Fragment-Based Design : Screen fragment libraries to identify core modifications enhancing potency .
- Meta-Analysis : Aggregate data from PubChem/CAS to identify trends in azetidine derivative efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
